3-Iodo-4-methoxyoxolane
Description
3-Iodo-4-methoxyoxolane is a cyclic ether derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with iodine at position 3 and a methoxy group at position 2. These aromatic analogs share similar substituent patterns (iodo and methoxy groups in the 3- and 4-positions) but differ in their parent aromatic systems.
Properties
Molecular Formula |
C5H9IO2 |
|---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
3-iodo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9IO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
WFVQOYLPHHYMBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxyoxolane typically involves the iodination of 4-methoxyoxolane. One common method includes the reaction of 4-methoxyoxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxolane ring can be reduced to form different cyclic or acyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced oxolane derivatives.
Scientific Research Applications
3-Iodo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxyoxolane is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular parameters of structurally related compounds:
| Compound Name | Parent Structure | Molecular Formula | Molecular Weight | CAS No. | Key Features |
|---|---|---|---|---|---|
| 3-Iodo-4-methoxypyridine | Pyridine | C₆H₆INO | 235.03 | Not specified | Aromatic N-heterocycle |
| Phenol, 3-iodo-4-methoxy- | Phenol | C₇H₇IO₂ | 250.036 | 98279-45-9 | Hydroxyl group at position 1 |
| 3-Iodo-4-methoxyaniline hydrochloride | Aniline | C₇H₉ClINO | 285.51 | 261173-06-2 | Amino group (+ hydrochloride salt) |
Notes:
- Parent Structure Influence: The aromatic core (pyridine, phenol, or aniline) dictates electronic and reactivity profiles. For example, pyridine’s electron-deficient ring enhances electrophilic substitution at specific positions, while phenol’s hydroxyl group enables hydrogen bonding and acidity (pKa ~10) .
- Substituent Effects: The electron-withdrawing iodine and electron-donating methoxy groups create regioselective reactivity. In phenol derivatives, this combination favors ortho/para-directed reactions .
Physicochemical Properties
- Polarity: Phenol derivatives are more polar due to hydroxyl groups, whereas pyridine and aniline derivatives show moderate polarity. Oxolane’s ether oxygen may confer intermediate polarity.
- Stability: Aromatic compounds (e.g., 3-iodo-4-methoxyphenol) are generally stable under ambient conditions, while oxolane derivatives may be prone to oxidative ring degradation.
Research Findings and Implications
- Pharmacological Potential: Iodo-methoxy aromatic compounds are explored as kinase inhibitors and antimicrobial agents . Oxolane analogs could offer improved metabolic stability due to reduced aromatic ring toxicity.
- Material Science: The iodine atom’s heavy atom effect in pyridine and phenol derivatives enhances luminescence properties, suggesting oxolane derivatives might serve as novel ligands in optoelectronic materials .
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